molecular formula C13H16FNO2 B1598422 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid CAS No. 896046-85-8

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B1598422
CAS No.: 896046-85-8
M. Wt: 237.27 g/mol
InChI Key: VWUDHUJSDJLKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid is a fluorinated piperidine derivative characterized by a 3-fluorobenzyl substituent attached to the nitrogen of the piperidine ring and a carboxylic acid group at the third position. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDHUJSDJLKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405252
Record name 1-(3-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896046-85-8
Record name 1-(3-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid typically involves several steps:

Chemical Reactions Analysis

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the effects of fluorinated benzyl groups on biological activity and molecular interactions.

    Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The substituent on the benzyl group significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications Evidence ID
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid Cl (meta) C₁₃H₁₅ClNO₂ Higher lipophilicity; potential antimicrobial activity inferred from quinolone analogs . [1], [2]
1-(4-Methylbenzyl)piperidine-3-carboxylic acid CH₃ (para) C₁₄H₁₉NO₂ Increased hydrophobicity; used in intermediate synthesis . [14]
1-(4-Aminophenyl)piperidine-3-carboxylic acid NH₂ (para) C₁₂H₁₆N₂O₂ Enhanced hydrogen-bonding capacity; applications in peptide coupling . [15]
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid F (meta) C₁₃H₁₅FNO₂ Improved metabolic stability; intermediate for kinase inhibitors . [16]

Key Observations :

  • Positional Isomerism: Para-substituted analogs (e.g., 4-methyl or 4-amino) show distinct electronic profiles, with the amino group enabling conjugation in drug design .

Modifications on the Piperidine Core

Variations in the piperidine ring or additional functional groups further diversify applications:

Compound Name Structural Feature Key Applications Evidence ID
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid Pyrimidinyl substituent Kinase inhibition; building block for targeted therapies . [19]
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid Pyridazinyl substituent Ion channel modulation (e.g., ERG channels) . [20]
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)piperidine-3-carboxylic acid Boc-protected carboxylic acid Peptide synthesis; stabilizes intermediates . [16], [9]

Key Observations :

  • Heterocyclic Additions : Pyrimidinyl and pyridazinyl substituents introduce planar aromatic systems, enhancing interactions with enzymatic targets .
  • Protecting Groups : Boc protection (tert-butoxycarbonyl) is widely used to prevent undesired reactions during synthesis .

Biological Activity

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₈FNO₂, with a molecular weight of approximately 237.29 g/mol. The presence of the fluorobenzyl group and the carboxylic acid functional group contributes to its unique reactivity and biological activity.

This compound interacts with various molecular targets, influencing several biochemical pathways:

  • Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for its therapeutic effects.
  • Pathways Involved : It has been shown to influence neurotransmitter signaling and metabolic processes, which are essential in treating neurological disorders and other diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have identified its potential as an antimicrobial agent, with efficacy against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through its interaction with specific signaling pathways.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against several bacterial strains
AnticancerInhibits cancer cell proliferation
NeuroprotectiveModulates neurotransmitter signaling
Enzyme InhibitionInteracts with enzymes related to inflammation

Case Studies

  • Anticancer Research : A study explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Study : Another investigation focused on the compound's neuroprotective effects in models of Alzheimer's disease. The findings showed that it could reduce amyloid-beta levels and improve cognitive function in treated animals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorobenzyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.